Norbornyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norbornyl acetate, also known as bicyclo[2.2.1]hept-2-yl acetate, is an organic compound with the molecular formula C9H14O2. It is a derivative of norbornane, a bicyclic hydrocarbon. This compound is known for its unique structure, which includes a bridged bicyclic system, making it an interesting subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Norbornyl acetate can be synthesized through the acetolysis of norbornyl brosylate. This reaction involves the substitution of the brosylate group with an acetate group in the presence of acetic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of norbornene followed by acetylation. This method is preferred due to its efficiency and scalability. The reaction conditions include the use of a palladium catalyst and acetic anhydride as the acetylating agent .
Chemical Reactions Analysis
Types of Reactions: Norbornyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form norbornyl alcohol and norbornyl ketone.
Reduction: Reduction reactions can convert this compound to norbornane.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Acetic acid and acetic anhydride are frequently used in substitution reactions.
Major Products:
Oxidation: Norbornyl alcohol, norbornyl ketone.
Reduction: Norbornane.
Substitution: Various substituted norbornyl derivatives.
Scientific Research Applications
Norbornyl acetate has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of bridged bicyclic systems and carbocation intermediates.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Norbornyl derivatives are explored for their potential therapeutic applications, including as carriers for chemotherapeutic agents.
Industry: It is used in the production of polymers and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of norbornyl acetate involves the formation of a norbornyl cation intermediate. This cation is stabilized by a three-center two-electron bond, which allows for various chemical transformations. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to substitution and elimination reactions .
Comparison with Similar Compounds
Norbornene: A related compound with a similar bicyclic structure but without the acetate group.
Norbornane: The parent hydrocarbon from which norbornyl acetate is derived.
Norbornyl alcohol: An oxidized form of this compound.
Uniqueness: this compound is unique due to its bridged bicyclic structure and the presence of the acetate group, which imparts distinct chemical reactivity. Its ability to form stable carbocation intermediates makes it a valuable compound for studying reaction mechanisms in organic chemistry .
Properties
CAS No. |
34640-76-1 |
---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-bicyclo[2.2.1]heptanyl acetate |
InChI |
InChI=1S/C9H14O2/c1-6(10)11-9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3 |
InChI Key |
YXNICIBZSREEPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC2CCC1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.